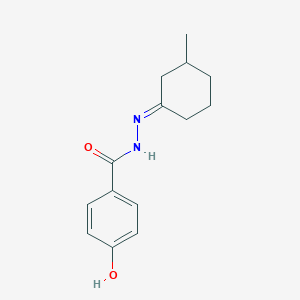

![molecular formula C12H16N6O B5514798 2-ethyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5514798.png)

2-ethyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-5-pyrimidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine derivatives, including "2-ethyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-5-pyrimidinecarboxamide", are of significant interest in the field of medicinal chemistry and materials science due to their diverse biological activities and applications in various domains. These compounds often serve as key intermediates or final products in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves condensation reactions of various heterocyclic amines and carbonyl compounds. For example, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized through a condensation reaction of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one, demonstrating a typical approach to constructing complex pyrimidine structures (Lahmidi et al., 2019).

Molecular Structure Analysis

X-ray single crystal diffraction (XRD) and various spectroscopic techniques (1H NMR, 13C NMR, IR) are commonly employed to characterize the molecular structure of synthesized pyrimidine derivatives. For instance, the detailed molecular structure of a pyrimidine derivative was elucidated through XRD and confirmed by spectroscopic analysis, which helps in understanding the compound's molecular geometry, electronic structure, and intermolecular interactions (Lahmidi et al., 2019).

Scientific Research Applications

Heterocyclic Synthesis

Research on heterocyclic compounds, including pyrimidine and triazole derivatives, reveals their critical role in the synthesis of complex molecules. For example, derivatives of pyrimidines have been utilized to create heterocondensed structures, such as 1,2,4-triazolo[1,5-c]pyrimidines, through cyclization processes involving enamino nitriles and semicarbazide, highlighting their utility in generating novel heterocyclic frameworks (Wamhoff, Kroth, & Strauch, 1993).

Anticancer and Anti-inflammatory Applications

Pyrazolopyrimidines, which share a structural motif with the compound of interest, have been synthesized and evaluated for their anticancer and anti-inflammatory properties. This research underscores the potential of such compounds in therapeutic applications, particularly as anticancer and anti-5-lipoxygenase agents, demonstrating significant activity in these domains (Rahmouni et al., 2016).

Antimicrobial Applications

New thienopyrimidine derivatives have shown pronounced antimicrobial activity, which highlights the potential of pyrimidine-based compounds in combating microbial infections. This area of research provides a foundation for developing novel antimicrobial agents to address resistant strains of bacteria and other pathogens (Bhuiyan et al., 2006).

Material Science and Supramolecular Chemistry

Pyrimidine and triazole derivatives have also found applications in materials science and supramolecular chemistry. The synthesis of pyrimidine derivatives that can form hydrogen-bonded supramolecular assemblies illustrates the utility of these compounds in creating novel materials with specific properties, such as enhanced stability and unique structural features (Fonari et al., 2004).

properties

IUPAC Name |

2-ethyl-N-[3-(triazol-1-yl)propyl]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O/c1-2-11-14-8-10(9-15-11)12(19)13-4-3-6-18-7-5-16-17-18/h5,7-9H,2-4,6H2,1H3,(H,13,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKWHFOHIYDJGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)C(=O)NCCCN2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-5-pyrimidinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5514717.png)

![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5514745.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)

![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)

![2-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5514770.png)

![3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5514778.png)

![[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B5514785.png)

![4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5514789.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5514802.png)